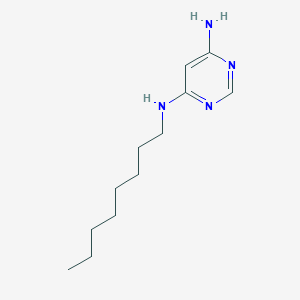
9-(tert-Butoxy)-9-oxononanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), has been reported . These were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Aplicaciones Científicas De Investigación
9-(tert-Butoxy)-9-oxononanoic acid is used in a variety of scientific research applications. It is used in the synthesis of other compounds, such as pharmaceuticals and other organic molecules. It is also used in biochemical and physiological studies, such as the study of enzyme inhibition and cell signaling pathways.
Mecanismo De Acción
Target of Action
Compounds with a tert-butoxy group, such as 9-(tert-butoxy)-9-oxononanoic acid, are known to have unique reactivity patterns due to the crowded tert-butyl group . This suggests that the compound could interact with a variety of biological targets.
Mode of Action
It’s known that tert-butoxy radicals, which can be formed from compounds like this compound, are effective at hydrogen-atom abstraction . This suggests that this compound could potentially interact with its targets by donating or accepting hydrogen atoms, leading to various chemical transformations.
Biochemical Pathways
Compounds with a tert-butyl group, such as this compound, are known to be involved in various chemical transformations and have implications in biosynthetic and biodegradation pathways . This suggests that this compound could potentially influence a range of biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s tert-butoxy group is known to confer excellent stability against various nucleophiles and reducing agents . This suggests that this compound could potentially have good bioavailability and stability in the body.
Result of Action
It’s known that tert-butoxy radicals can induce several physiological alterations, leading to cell death via apoptosis or necrosis . This suggests that this compound could potentially have similar effects at the molecular and cellular levels.
Action Environment
It’s known that the tert-butyl group in compounds like this compound is highly stable and resistant to various environmental conditions . This suggests that the compound’s action could potentially be influenced by factors such as temperature, pH, and the presence of other chemical entities in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 9-(tert-Butoxy)-9-oxononanoic acid in lab experiments is that it is relatively easy to synthesize and is widely available. It is also relatively inexpensive and can be used in a variety of biochemical and physiological studies. The main limitation of using this compound in lab experiments is that its mechanism of action is not well understood, and its effects on biochemical and physiological processes are not fully understood.
Direcciones Futuras
There are a number of potential future directions for research involving 9-(tert-Butoxy)-9-oxononanoic acid. These include further research into its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could be conducted into its potential applications in drug development and other medical applications. Finally, further research could be conducted into the synthesis of this compound and other compounds derived from it.
Propiedades
IUPAC Name |
9-[(2-methylpropan-2-yl)oxy]-9-oxononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-13(2,3)17-12(16)10-8-6-4-5-7-9-11(14)15/h4-10H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREOXBTXUJZJEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



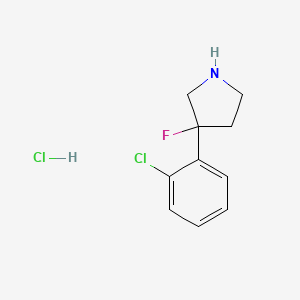
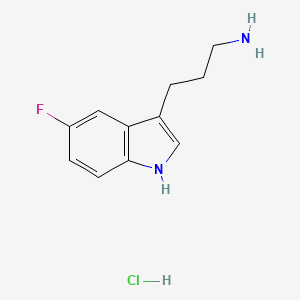
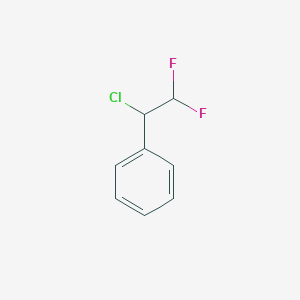
![tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate](/img/structure/B1459495.png)
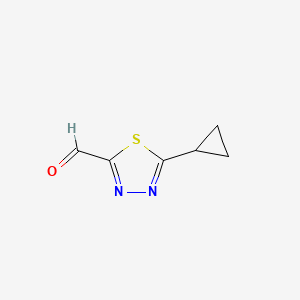
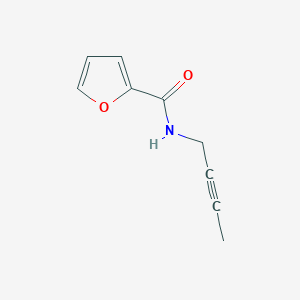
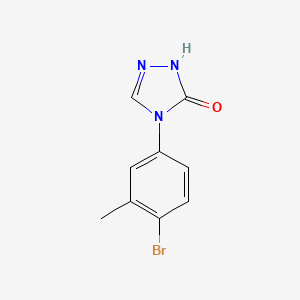
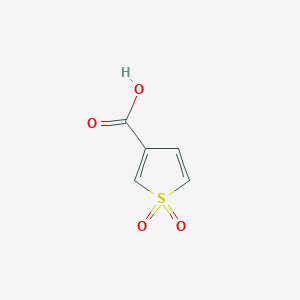
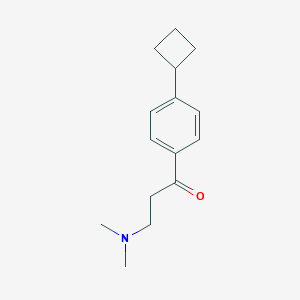

![Hexanoic acid, 6-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]acetyl]amino]-](/img/structure/B1459505.png)
![Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1459507.png)

